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Compound Name: 4-Phthalimidocyclohexanone

Cat. No.: B117227

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-oxocyclohexyl)isoindole-1,3-dione is a chemical compound of interest in medicinal
chemistry and materials science due to its phthalimide and cyclohexanone moieties. The
phthalimide group is a known pharmacophore found in various therapeutic agents, while the
cyclohexanone ring offers conformational flexibility and a site for further chemical modifications.
Accurate structural elucidation and purity assessment are paramount for any application,
necessitating a thorough spectroscopic analysis. This guide provides an in-depth overview of
the key spectroscopic techniques used to characterize this molecule.

While comprehensive experimental spectra for 2-(4-oxocyclohexyl)isoindole-1,3-dione are not
readily available in published literature, this guide presents predicted data and typical
spectroscopic characteristics based on its structural features and data from analogous
compounds.

Molecular Structure and Properties

e Molecular Formula: C14aH13NOs3[1]

e Molecular Weight: 243.26 g/mol
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e IUPAC Name: 2-(4-oxocyclohexyl)isoindole-1,3-dione
e SMILES: O=C1C2=CC=CC=C2C(=O)N1C3CCC(=0)CC3[1]
e InChl Key: PWUJQPNLEZZILN-UHFFFAOYSA-N[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-(4-
oxocyclohexyl)isoindole-1,3-dione.

Table 1: Predicted Mass Spectrometry Data

Adduct lon Predicted m/z
[M+H]* 244.09682
[M+Na]* 266.07876
[M+K]* 282.05270
[M+NHa]* 261.12336
[M-H]~ 242.08226
[M+HCOO]- 288.08774
[M+CHsCOO]~ 302.10339

(Data sourced from PubChem predictions)[1]

Table 2: Expected *H NMR Chemical Shifts
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Expected Chemical Shift

Proton Environment Multiplicity
(3, ppm)

Aromatic (phthalimide) 7.7-79 Multiplet
Methine (cyclohexyl, N-CH) 4.0-45 Multiplet
Methylene (cyclohexyl, a to

Y (cy Y 23-26 Multiplet
C=0)
Methylene (cyclohexyl, (3 to

Y (cy v B 20-23 Multiplet

C=0)

(Values are estimations based
on typical shifts for
phthalimides and substituted

cyclohexanones)

Table 3: Expected **C NMR Chemical Shifts

Expected Chemical Shift (d, ppm)

Carbon Environment

Carbonyl (imide) 167 - 169
Carbonyl (ketone) 208 - 212
Aromatic (quaternary) 131-133

Aromatic (CH)

123 - 124,134 - 135

Methine (cyclohexyl, N-CH) 50 - 55
Methylene (cyclohexyl, a to C=0) 35-40
Methylene (cyclohexyl, B to C=0) 25-30

(Values are estimations based on typical shifts

for phthalimides and substituted

cyclohexanones)

Table 4: Expected Infrared (IR) Absorption Frequencies
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Expected Wavenumber

Functional Group Intensity
(cm™)

C=0 stretch (imide, sym) 1770 - 1790 Strong
C=0 stretch (imide, asym) 1700 - 1720 Strong
C=0 stretch (ketone) 1710 - 1725 Strong
C-N stretch (imide) 1390 - 1410 Medium
C-H stretch (aromatic) 3050 - 3100 Medium
C-H stretch (aliphatic) 2850 - 2960 Medium

(Values are estimations based

on characteristic group

frequencies)

Experimental Workflow and Protocols

A systematic approach is crucial for the unambiguous spectroscopic characterization of a

synthesized compound like 2-(4-oxocyclohexyl)isoindole-1,3-dione. The general workflow is

outlined below.
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General Workflow for Spectroscopic Analysis
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Final Structure
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Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

Detailed Experimental Protocols

The following are generalized protocols. Instrument-specific parameters may need to be
optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.
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e Sample Preparation:

(¢]

Accurately weigh 5-10 mg of the purified 2-(4-oxocyclohexyl)isoindole-1,3-dione.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or
DMSO-de) in a clean vial.

[¢]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

[¢]

Transfer the solution to a 5 mm NMR tube.[2]

e 1H NMR Acquisition:

[e]

Place the NMR tube in the spectrometer.
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals to determine the relative number of protons for each resonance.
e 13C NMR Acquisition:
o Using the same sample, set up a 1D carbon spectrum acquisition.

o A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single
lines for each unique carbon atom.

o A significantly larger number of scans is required compared to *H NMR due to the low
natural abundance of 3C.

o Process the data similarly to the *H spectrum.
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. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile
solvent like acetone or methylene chloride.[3]

o Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

[3]

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.[3]

Data Acquisition (FTIR):
o Place the salt plate in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the clean, empty sample compartment.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to produce the final absorbance or transmittance
spectrum.

o The typical range for analysis of organic compounds is 4000-400 cm™1.
. Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecule's
fragmentation pattern.

Sample Preparation:

o Prepare a dilute solution of the sample (typically in the range of 1 pg/mL to 1 ng/mL) in a
suitable solvent such as methanol or acetonitrile. The solvent should be compatible with
the chosen ionization technique.
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» Data Acquisition (e.g., Electrospray lonization - ESI):

o Introduce the sample solution into the mass spectrometer's ion source, often via direct
infusion or coupled with a liquid chromatography (LC) system.[4]

o The ESI source will generate charged molecular ions (e.g., [M+H]* or [M+Na]*).

o The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which
separates them based on their mass-to-charge ratio (m/z).[5]

o A detector records the abundance of each ion, generating a mass spectrum. High-
resolution mass spectrometry (HRMS) can be used to determine the elemental
composition from the exact mass.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-oxocyclohexyl)isoindole-1,3-dione,
employing NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural
confirmation and purity assessment. By following the outlined workflow and experimental
protocols, researchers can obtain reliable data to verify the identity and integrity of this
compound, which is a critical step for its application in drug development and scientific
research. The provided tables of expected data serve as a valuable reference for interpreting
the experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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